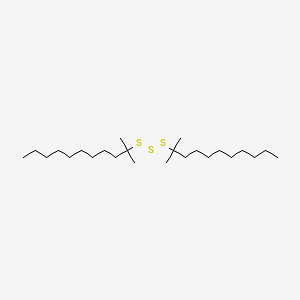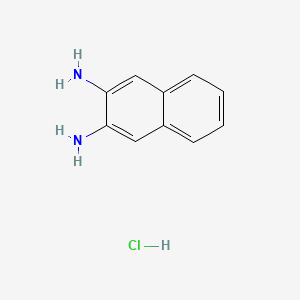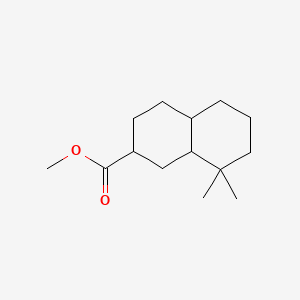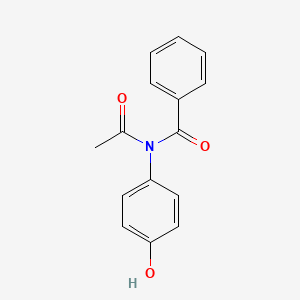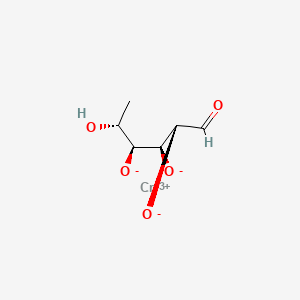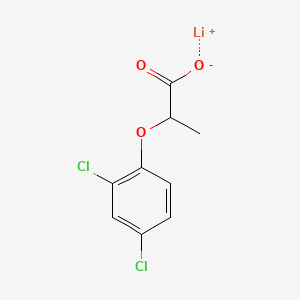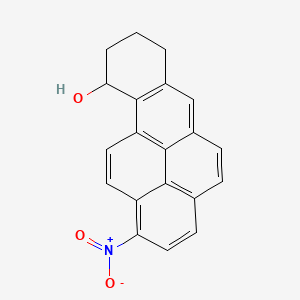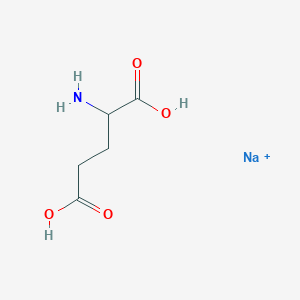![molecular formula C6H10N2O5S B12657352 [4-Ammonio-2-hydroxyphenyl]ammonium sulfate CAS No. 54283-76-0](/img/structure/B12657352.png)
[4-Ammonio-2-hydroxyphenyl]ammonium sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Ammonio-2-hydroxyphenyl]ammonium sulfate: is a chemical compound with the molecular formula C6H10N2O5S and a molecular weight of 222.22 g/mol . . This compound is characterized by the presence of two ammonium groups and a hydroxyl group attached to a benzene ring, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-Ammonio-2-hydroxyphenyl]ammonium sulfate typically involves the reaction of 2,5-diaminophenol with sulfuric acid . The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
C6H8N2O+H2SO4→C6H10N2O5S
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the careful handling of sulfuric acid and maintaining optimal reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-Ammonio-2-hydroxyphenyl]ammonium sulfate can undergo oxidation reactions, where the hydroxyl group is oxidized to form quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions, where the ammonium groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Compounds with different functional groups replacing the ammonium groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it useful in biochemical research.
Medicine:
Drug Development: Research is ongoing to explore its potential as a precursor in the development of pharmaceutical compounds.
Industry:
Wirkmechanismus
The mechanism of action of [4-Ammonio-2-hydroxyphenyl]ammonium sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways . The presence of ammonium and hydroxyl groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Ammonium sulfate (NH4)2SO4: A common inorganic salt used as a fertilizer and in protein purification.
Ammonium persulfate (NH4)2S2O8: Used as an oxidizing agent in various chemical reactions.
Ammonium thiosulfate (NH4)2S2O3: Used in photographic fixing and as a leaching agent in gold mining.
Uniqueness: [4-Ammonio-2-hydroxyphenyl]ammonium sulfate is unique due to its dual ammonium groups and hydroxyl group attached to a benzene ring, which imparts distinct chemical reactivity and versatility in various applications .
Eigenschaften
CAS-Nummer |
54283-76-0 |
|---|---|
Molekularformel |
C6H10N2O5S |
Molekulargewicht |
222.22 g/mol |
IUPAC-Name |
(4-azaniumyl-2-hydroxyphenyl)azanium;sulfate |
InChI |
InChI=1S/C6H8N2O.H2O4S/c7-4-1-2-5(8)6(9)3-4;1-5(2,3)4/h1-3,9H,7-8H2;(H2,1,2,3,4) |
InChI-Schlüssel |
MPMFUCQQUZSXHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[NH3+])O)[NH3+].[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


